2,3,6,7,10,11-Hexahydroxytriphenylene hydrate
Overview
Description
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is a polyhydroxy aromatic compound with the molecular formula C18H12O6·xH2O. It is known for its unique spectroscopic and geometric features, making it a valuable compound in various scientific fields. The compound is often used as a building block in supramolecular chemistry, discotic liquid crystals, and functional polymers .
Mechanism of Action
Target of Action
The primary target of 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is the formation of Metal-Organic Frameworks (MOFs) . MOFs are a class of materials that consist of metal ions and organic ligands, which form through coordination interactions .
Mode of Action
The compound interacts with its targets by acting as a ligand in the formation of MOFs . The hydroxyl groups on the compound can coordinate with metal ions to form a stable framework .
Biochemical Pathways
The compound affects the pathway of MOF formation. The resulting MOFs have a high porosity, large surface area, adjustable pore structure, and excellent structural stability . These properties make MOFs widely applicable in the field of chemical energy storage .
Pharmacokinetics
Its solubility in tetrahydrofuran is very slight , which may affect its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of MOFs. These MOFs can be used in various applications, including chemical energy storage .
Action Environment
Environmental factors such as temperature and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the compound is stored under an inert atmosphere at room temperature . The presence of metal ions is also crucial for the formation of MOFs .
Biochemical Analysis
Biochemical Properties
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is used in the preparation of Metal-Organic Frameworks (MOFs) . MOFs are materials formed by the coordination of metal ions and organic ligands. Compared to traditional inorganic porous materials, MOFs have higher porosity, larger specific surface area, adjustable pore structure, and excellent structural stability .
Cellular Effects
It has been synthesized and characterized for its cytotoxicity in human cancer cell lines .
Molecular Mechanism
It is known to have a high oxidative state, particularly its tri-quinone mono-radical species . This species is stable and forms after several months of storage .
Temporal Effects in Laboratory Settings
It is known to be stable and forms a tri-quinone mono-radical species after several months of storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate can be synthesized through the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which avoids the use of toxic and expensive acetonitrile . Another method involves reacting catechol with peroxide, which provides a simple and efficient route for industrial-scale production .
Industrial Production Methods
Industrial production of this compound typically involves the trimerization of catechol using transition metal compounds such as ferric chloride. This method, however, requires extensive purification steps to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal salts in high oxidation states, such as molybdenum pentachloride.
Reduction: Reduction processes can convert quinone forms of the compound back to its hydroxy form.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts like molybdenum pentachloride for oxidation and ferric chloride for trimerization. The reactions are often conducted in non-nucleophilic electrolytes and under anhydrous conditions to prevent over-oxidation and decomposition .
Major Products
The major products formed from these reactions include various derivatives of 2,3,6,7,10,11-Hexahydroxytriphenylene, which can be used in the synthesis of functional polymers and other advanced materials .
Scientific Research Applications
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of discotic liquid crystals and supramolecular structures.
Biology: The compound is studied for its potential use in biological sensors and as a fluorescent label.
Industry: It is used in the production of functional polymers and as a thermal expansion sensor.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: Similar in structure but differs in the number of water molecules associated with it.
Triphenylene-2,3,6,7,10,11-hexaol: Another derivative with similar properties but different functional groups.
Uniqueness
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is unique due to its high purity and stability, which are achieved through advanced synthetic methods. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
triphenylene-2,3,6,7,10,11-hexol;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6.H2O/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;/h1-6,19-24H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFZCJGLIHVKTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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